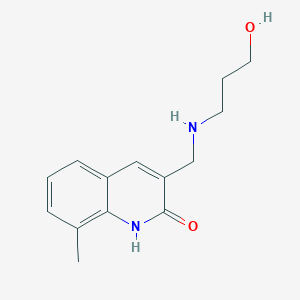
3-(((3-Hydroxypropyl)amino)methyl)-8-methylquinolin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(((3-Hydroxypropyl)amino)methyl)-8-methylquinolin-2-ol is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a hydroxypropylamino group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((3-Hydroxypropyl)amino)methyl)-8-methylquinolin-2-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Hydroxypropylamino Group: The hydroxypropylamino group can be introduced via a nucleophilic substitution reaction. This involves reacting the quinoline core with 3-chloropropanol in the presence of a base such as sodium hydroxide.
Methylation: The final step involves the methylation of the quinoline core at the 8-position using a methylating agent such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
3-(((3-Hydroxypropyl)amino)methyl)-8-methylquinolin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxypropylamino group can be replaced with other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, amines; in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
3-(((3-Hydroxypropyl)amino)methyl)-8-methylquinolin-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 3-(((3-Hydroxypropyl)amino)methyl)-8-methylquinolin-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The hydroxypropylamino group can form hydrogen bonds with target molecules, while the quinoline core can participate in π-π interactions, enhancing its binding affinity.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound, lacking the hydroxypropylamino and methyl groups.
8-Methylquinoline: Similar structure but without the hydroxypropylamino group.
3-Hydroxypropylaminoquinoline: Lacks the methyl group at the 8-position.
Uniqueness
3-(((3-Hydroxypropyl)amino)methyl)-8-methylquinolin-2-ol is unique due to the presence of both the hydroxypropylamino and methyl groups, which confer distinct chemical and biological properties. These substitutions enhance its solubility, reactivity, and potential for forming specific interactions with target molecules, making it a valuable compound in various research applications.
属性
分子式 |
C14H18N2O2 |
|---|---|
分子量 |
246.30 g/mol |
IUPAC 名称 |
3-[(3-hydroxypropylamino)methyl]-8-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C14H18N2O2/c1-10-4-2-5-11-8-12(9-15-6-3-7-17)14(18)16-13(10)11/h2,4-5,8,15,17H,3,6-7,9H2,1H3,(H,16,18) |
InChI 键 |
RWJQWUKYGSZDRM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CNCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B11867074.png)
![N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-oxopropyl)acetamide](/img/structure/B11867076.png)



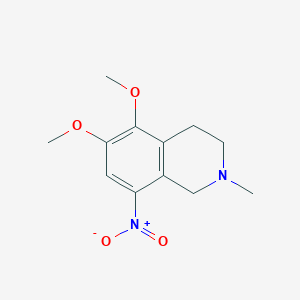

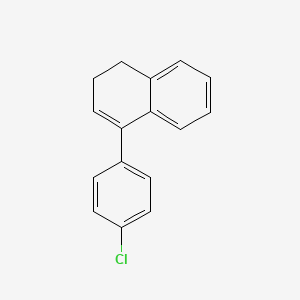
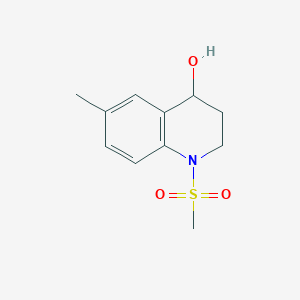
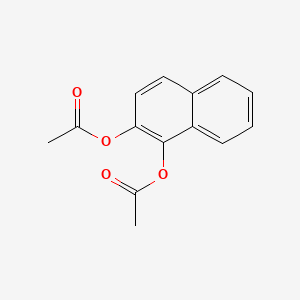
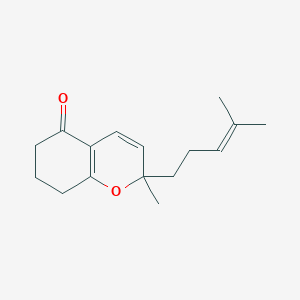
![1-Isopropylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B11867134.png)
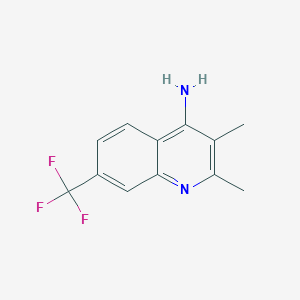
![1-[(2,6-Dihydroxy-4-methylphenyl)methyl]azepan-2-one](/img/structure/B11867150.png)
